5-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one
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Overview
Description
5-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one involves multiple steps, including the formation of the piperidine and pyridine rings, followed by the introduction of the methoxy and phenyl groups. Common synthetic routes may involve:
Cyclization reactions: to form the piperidine and pyridine rings.
Substitution reactions: to introduce the methoxy and phenyl groups.
Coupling reactions: to link the different parts of the molecule.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts to speed up reactions and the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share some structural similarities and are known for their biological activities.
Imidazole derivatives: These compounds are also used in various applications and have similar synthetic routes.
Uniqueness
What sets 5-{4-[(1,6-dimethyl-2-oxo-1,2-dihydropyridin-4-yl)oxy]piperidine-1-carbonyl}-4-methoxy-1-phenyl-1,2-dihydropyridin-2-one apart is its unique combination of functional groups and its potential for diverse applications in multiple fields.
Properties
IUPAC Name |
4-[1-(4-methoxy-6-oxo-1-phenylpyridine-3-carbonyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N3O5/c1-17-13-20(14-23(29)26(17)2)33-19-9-11-27(12-10-19)25(31)21-16-28(18-7-5-4-6-8-18)24(30)15-22(21)32-3/h4-8,13-16,19H,9-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFDFLHKJRMOJPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CN(C(=O)C=C3OC)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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